Cas no 2229139-93-7 (2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid)

2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
- EN300-1817640
- 2229139-93-7
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- インチ: 1S/C12H15NO2/c1-8-4-9(6-13-5-8)12(10(14)15)7-11(12,2)3/h4-6H,7H2,1-3H3,(H,14,15)
- InChIKey: NLAXXDBUKMRUAY-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=NC=C(C)C=2)CC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.2Ų
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817640-0.25g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1817640-0.5g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1817640-2.5g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1817640-5.0g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1817640-1.0g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1817640-10.0g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1817640-0.1g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1817640-1g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1817640-10g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1817640-0.05g |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2229139-93-7 | 0.05g |
$1188.0 | 2023-09-19 |
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acidに関する追加情報
Chemical Compound: 2,2-Dimethyl-1-(5-Methylpyridin-3-Yl)Cyclopropane-1-Carboxylic Acid (CAS No: 2229139-93-7)
The compound 2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 2229139-93-7, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane carboxylic acids, which have garnered attention due to their structural uniqueness and versatile reactivity.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The presence of a cyclopropane ring in this molecule introduces strain and reactivity, making it a promising candidate for exploring novel pharmacological activities. Researchers have focused on its potential as a building block for synthesizing bioactive molecules, particularly in the context of anti-cancer drug development.
The structure of this compound features a cyclopropane ring substituted with two methyl groups and a 5-methylpyridinyl group attached to the carboxylic acid moiety. This arrangement creates a rigid framework that can influence the molecule's physical properties and reactivity. The methyl groups at the 5-position of the pyridine ring are thought to enhance lipophilicity, potentially improving bioavailability when used in drug candidates.
Recent advancements in synthetic chemistry have enabled more efficient routes to prepare this compound. For instance, researchers have developed methods involving transition metal-catalyzed cycloadditions and cross-coupling reactions to assemble the complex structure with high precision. These methods not only improve yield but also reduce the environmental footprint compared to traditional synthesis approaches.
In terms of application, this compound has shown promise in preliminary biological assays. Studies indicate that it may exhibit selective inhibition against certain enzymes involved in cancer progression, making it a candidate for further exploration in oncology research. Additionally, its structural versatility allows for modification at various positions, enabling researchers to investigate structure-activity relationships (SAR) and optimize its therapeutic potential.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of more effective derivatives. Moreover, molecular modeling studies have predicted interactions with key biological targets, paving the way for targeted drug design.
As interest in green chemistry grows, there is an increasing focus on sustainable methods for synthesizing such compounds. Researchers are exploring catalytic processes and biocatalysts that can facilitate the construction of this molecule under mild conditions, aligning with broader sustainability goals.
In conclusion, 2,2-dimethyl-1-(5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid represents a valuable addition to the arsenal of chemical entities with potential therapeutic applications. Its unique structure and reactivity continue to inspire innovative research across multiple disciplines, underscoring its significance in contemporary chemical science.
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